3-Fluoro-4-(methylthio)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZAHZGIBFUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 4 Methylthio Phenol
Established Synthetic Routes and Reaction Pathways
The formation of 3-Fluoro-4-(methylthio)phenol can be achieved through various established synthetic sequences. These routes often begin with commercially available or readily synthesized precursors, which are then functionalized in a stepwise manner to yield the target molecule.
A common and well-established method for the synthesis of phenols is through the diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt. In the context of this compound, this process would commence with 3-Fluoro-4-(methylthio)aniline (B1291483).
The synthesis of the precursor, 3-Fluoro-4-(methylthio)aniline, has been documented, with reported yields of 83%. google.com The general procedure for the diazotization and hydrolysis is as follows:
Diazotization: The aniline (B41778) derivative is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt.
Hydrolysis: The diazonium salt solution is then heated, often by steam distillation, which leads to the replacement of the diazonium group with a hydroxyl group, forming the desired phenol (B47542). google.com The use of steam distillation can help to minimize the formation of tarry by-products. google.com
This classical approach is advantageous due to the availability of the aniline precursor and the straightforward nature of the reactions.
Modern synthetic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura coupling. These reactions allow for the formation of carbon-carbon bonds and can be adapted for the synthesis of substituted phenols.
A plausible strategy for the synthesis of this compound using this approach would involve a precursor like 3-Fluoro-4-(methylthio)phenylboronic acid. This boronic acid derivative can be coupled with a suitable partner under palladium catalysis to introduce the hydroxyl group, or a protected version thereof. The Suzuki-Miyaura reaction is a versatile and widely applied transition metal-catalyzed carbon-carbon bond-forming reaction.
The general scheme for such a reaction would involve:
Reactants: 3-Fluoro-4-(methylthio)phenylboronic acid and a coupling partner.
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor. mdpi.com
Ligand: Phosphine ligands are commonly employed to stabilize the palladium catalyst. mdpi.com
Base: A base such as potassium carbonate or potassium phosphate (B84403) is required for the reaction to proceed. mdpi.commdpi.com
This methodology offers a high degree of functional group tolerance and can often provide good yields. mdpi.comresearchgate.net
The synthesis of aromatic compounds from acyclic (non-cyclic) precursors is a more complex and less common approach for a molecule like this compound. Such strategies would involve the construction of the benzene (B151609) ring itself with the desired substitution pattern. While theoretically possible through various cycloaddition or condensation reactions, this is generally not the preferred method for this type of substituted phenol due to the complexity and potentially low yields compared to functionalizing a pre-existing aromatic ring.
As an extension of the diazotization and hydrolysis method, multi-step sequences starting from other substituted anilines can be envisioned. Aromatic amines are frequently used as building blocks in organic synthesis. uva.nl For instance, one could start with a simpler aniline and introduce the fluoro and methylthio groups in a stepwise fashion before converting the amino group to the hydroxyl group.
A potential multi-step pathway could involve:
Starting Material: A commercially available substituted aniline.
Introduction of Fluoro and Methylthio Groups: This could be achieved through electrophilic aromatic substitution or other functional group interconversions.
Conversion to Phenol: The final step would be the diazotization of the fully substituted aniline and subsequent hydrolysis to yield this compound.
This approach allows for flexibility in the synthesis design and can be adapted based on the availability and cost of starting materials.
Precursor Chemistry and Intermediate Transformations in the Synthetic Sequence
The successful synthesis of this compound is highly dependent on the chemistry of its precursors and the transformations of key intermediates.
Key Precursors:
| Precursor | CAS Number | Molecular Formula | Role in Synthesis |
| 3-Fluoro-4-(methylthio)aniline | 13333-79-4 | C₇H₈FNS | Starting material for diazotization/hydrolysis route. google.comlookchem.com |
| 3-Fluoro-4-(methylthio)phenylboronic acid | 221030-80-4 | C₇H₈BFO₂S | Key reactant in palladium-catalyzed cross-coupling reactions. |
Intermediate Transformations:
A crucial intermediate in the synthesis from the corresponding aniline is the diazonium salt. The stability and reactivity of this intermediate are critical for the success of the subsequent hydrolysis step. The reaction conditions, such as temperature and acid concentration, must be carefully controlled to prevent unwanted side reactions.
In palladium-catalyzed routes, the key transformations involve the catalytic cycle of the cross-coupling reaction. This includes oxidative addition of the palladium catalyst to one of the coupling partners, transmetalation with the boronic acid derivative, and reductive elimination to form the final product and regenerate the catalyst.
Regioselectivity and Stereoselectivity Considerations in Synthetic Protocols
Regioselectivity:
Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of the synthesis of this compound. The relative positions of the three different substituents on the benzene ring must be precisely controlled.
In syntheses starting from a pre-substituted benzene ring, the directing effects of the existing substituents will govern the position of any new functional groups introduced via electrophilic aromatic substitution. For example, the hydroxyl group of a phenol is an ortho-, para-director, as is the methylthio group. The fluorine atom is also an ortho-, para-director, but is deactivating. The interplay of these directing effects must be considered when planning the synthetic route.
In palladium-catalyzed cross-coupling reactions, the regioselectivity is determined by the positions of the leaving group (e.g., a halogen) and the boronic acid group on the respective coupling partners.
Stereoselectivity:
Stereoselectivity refers to the preferential formation of one stereoisomer over another. As this compound is an achiral molecule (it does not have a non-superimposable mirror image), considerations of stereoselectivity are not applicable to its synthesis.
Catalytic Systems and Reaction Optimizations in the Synthesis of this compound
The primary synthetic strategies can be envisioned through two main pathways: the functionalization of a pre-existing phenol ring or the construction of the aromatic ring with the desired substituents in place. Within these pathways, the choice of catalyst and the fine-tuning of reaction conditions are paramount.
One plausible approach involves the introduction of the methylthio group onto a 3-fluorophenol (B1196323) precursor. This transformation, a sulfenylation reaction, can be catalyzed by various systems. Lewis acids and transition metals have shown efficacy in promoting C-S bond formation on phenolic substrates. For instance, the reaction of a phenol with a sulfenylating agent, such as dimethyl disulfide (DMDS), can be catalyzed by a strong acid like sulfuric acid. researchgate.net Optimization of this reaction would involve screening different acid catalysts (e.g., H₂SO₄, TfOH), adjusting the catalyst loading, and varying the reaction temperature and time to maximize the yield of the desired product while minimizing side reactions like polysulfenylation.
Alternatively, transition metal-catalyzed cross-coupling reactions offer a powerful tool for C-S bond formation. Catalytic systems based on copper or palladium can be employed to couple a 3-fluorophenol derivative with a methylthio source. For example, a copper(I)-catalyzed reaction of an aryl halide with a sulfur nucleophile is a well-established method for the synthesis of aryl thioethers. organic-chemistry.org In a potential synthesis of this compound, a starting material like 4-bromo-3-fluorophenol (B54050) could be coupled with a methyl mercaptide salt in the presence of a copper catalyst, such as copper(I) iodide (CuI), often with the use of a ligand to enhance catalyst activity and stability. Reaction optimization would focus on the selection of the copper source, the ligand, the base, and the solvent, as well as the reaction temperature.
Another synthetic route could involve the fluorination of a 4-(methylthio)phenol (B156131) precursor. The introduction of a fluorine atom onto an aromatic ring can be challenging and often requires specialized reagents and catalysts. Modern fluorination methods have expanded the toolkit for such transformations. While direct catalytic C-H fluorination of phenols is an emerging field, the conversion of a hydroxyl group to a fluorine atom can be achieved using reagents like PhenoFluor, although this is a stoichiometric process rather than a catalytic one. nih.govacs.org A more catalytic approach might involve the use of a protected 4-(methylthio)phenol derivative, which could then be subjected to electrophilic fluorination using a catalytic amount of a Lewis acid to activate the fluorinating agent.
The optimization of these potential catalytic reactions would involve a systematic study of several parameters to achieve the desired outcome. The key parameters for optimization are summarized in the table below.
| Parameter | Description | Potential Optimization Strategies |
| Catalyst | The choice of catalyst is critical for reaction efficiency and selectivity. This includes the metal center (e.g., Cu, Pd) and its oxidation state. | Screening of various catalysts (e.g., CuI, Cu(acac)₂, Pd(OAc)₂, PdCl₂(PPh₃)₂). For acid-catalyzed reactions, screening of Brønsted and Lewis acids. |
| Ligand | In transition metal catalysis, ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing selectivity. | Evaluation of different classes of ligands, such as phosphines (e.g., PPh₃, Xantphos), N-heterocyclic carbenes (NHCs), and diamines. |
| Solvent | The solvent can significantly affect the solubility of reactants and catalysts, as well as the reaction rate and selectivity. | Testing a range of solvents with varying polarities and coordinating abilities (e.g., DMF, DMSO, toluene, THF). |
| Base | In cross-coupling reactions, a base is often required to activate the nucleophile or neutralize acidic byproducts. | Screening of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., Et₃N, DIPEA). |
| Temperature | Reaction temperature influences the reaction rate and can affect the stability of reactants, products, and the catalyst. | Conducting the reaction at various temperatures to find the optimal balance between reaction rate and selectivity, often starting from room temperature up to reflux conditions. |
| Reactant Ratios | The stoichiometry of the reactants can impact the yield and selectivity of the reaction. | Varying the molar ratios of the phenol substrate, the sulfenylating/fluorinating agent, and the catalyst to optimize conversion and minimize byproducts. |
A hypothetical optimization study for a copper-catalyzed sulfenylation of 4-bromo-3-fluorophenol with a methylthio source could involve the following steps:
Catalyst and Ligand Screening: A series of reactions would be set up with different copper catalysts (e.g., CuI, Cu₂O) and various ligands (e.g., L-proline, 1,10-phenanthroline) to identify the most effective combination.
Solvent and Base Optimization: Once a promising catalyst/ligand system is identified, different solvents and bases would be tested to further improve the reaction yield.
Temperature and Concentration Tuning: The reaction temperature and the concentration of the reactants would be varied to find the optimal conditions for maximizing the yield of this compound.
By systematically optimizing these parameters, a robust and efficient catalytic method for the synthesis of this compound can be developed, ensuring high yields and purity of the final product.
Spectroscopic and Structural Elucidation of 3 Fluoro 4 Methylthio Phenol and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
The elucidation of the precise structure of 3-Fluoro-4-(methylthio)phenol relies on the application of several key spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR: In the proton NMR spectrum, the aromatic protons are expected to appear as a complex multiplet due to spin-spin coupling with each other and with the fluorine atom. The hydroxyl (-OH) proton would typically present as a broad singlet, while the methyl (-SCH₃) protons would appear as a sharp singlet. The exact chemical shifts are influenced by the electronic effects of the fluorine, hydroxyl, and methylthio substituents. For comparison, the aromatic protons in the related compound 4-(methylthio)phenol (B156131) appear around 7.22 ppm and 6.79 ppm, with the methylthio protons at 2.44 ppm. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms in the benzene (B151609) ring will show distinct resonances, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JC-F). Similarly, smaller couplings (²JC-F, ³JC-F) are expected for the other aromatic carbons. In derivatives like 3-fluoro-β-lactams, the carbon attached to fluorine resonates significantly downfield (around 95 ppm) and shows a clear C-F coupling constant. mdpi.com
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides a direct observation of the fluorine nucleus. For this compound, the spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of its electronic environment, and its multiplicity would reveal couplings to nearby protons. For instance, in related 3-fluoro-β-lactam derivatives, the fluorine signal appears around -203 ppm. mdpi.com
Table 1: Predicted and Comparative NMR Data This table presents expected chemical shifts (δ) for this compound based on data from analogous compounds.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Coupling Characteristics |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.8 - 7.3 | Multiplets due to H-H and H-F coupling |
| Methyl (S-CH₃) | ~2.4 | Singlet | |
| Hydroxyl (Ar-OH) | Variable, broad singlet | ||
| ¹³C | C-F | 155 - 165 | Doublet (¹JC-F) |
| C-OH | 150 - 160 | ||
| C-S | 125 - 135 | ||
| Aromatic C-H | 110 - 130 | Doublets due to C-F coupling | |
| S-CH₃ | ~15 |
| ¹⁹F | Ar-F | -110 to -140 | Multiplet due to H-F coupling |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is highly effective for identifying the functional groups present in a compound.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
O-H Stretch: A broad and strong absorption band between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations result in several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The phenolic C-O stretching vibration is expected to produce a strong band in the 1200-1260 cm⁻¹ range.
C-F Stretch: A strong absorption band between 1100 and 1300 cm⁻¹ is characteristic of the C-F bond.
C-S Stretch: The C-S stretching vibration typically gives a weak absorption in the 600-800 cm⁻¹ region.
Studies on other substituted phenols confirm these general assignments, with the precise frequencies being sensitive to the substitution pattern on the aromatic ring. okstate.edu
Table 2: Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Methyl | 2850 - 2960 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-O Stretch | Phenol | 1200 - 1260 | Strong |
| C-F Stretch | Aryl-Fluoride | 1100 - 1300 | Strong |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.
For this compound (C₇H₇FOS), the exact molecular weight is 158.02 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Based on the analysis of related compounds like 4-(methylthio)phenol chemicalbook.comnist.gov and 3-fluorophenol (B1196323) nist.gov, likely fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃) from the molecular ion to form an [M-15]⁺ fragment.
Loss of a thioformyl (B1219250) radical (•CHS) or related sulfur-containing fragments.
Loss of carbon monoxide (CO) from the phenolic ring after initial fragmentation.
Table 3: Predicted Mass Spectrometry Fragmentation for C₇H₇FOS
| m/z Value | Ion/Fragment | Proposed Identity |
|---|---|---|
| 158 | [M]⁺ | Molecular Ion |
| 143 | [M - CH₃]⁺ | Loss of a methyl radical |
| 113 | [M - CHS]⁺ | Loss of a thioformyl radical |
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives provides insight into expected molecular geometry and intermolecular interactions.
Table 4: Representative Crystallographic Data from a Derivative (3-fluoro-β-lactam 33) mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Torsional Angle (Ring A/Ring B) | 62.3° |
Correlative Spectroscopic Analysis and Methodologies for Data Interpretation
While each spectroscopic technique provides valuable data, a correlative approach is essential for unambiguous structural elucidation. The interpretation of data from one technique is often confirmed or refined by another. For instance, the molecular formula suggested by NMR and IR is confirmed by the molecular ion peak in mass spectrometry. The presence of a hydroxyl group indicated by a broad O-H stretch in the IR spectrum is corroborated by a labile proton signal in the ¹H NMR spectrum. okstate.edu
Correlation spectroscopy, such as 2D NMR techniques (COSY, HSQC, HMBC), is instrumental in piecing together the molecular puzzle. These methods establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the definitive assignment of all signals in the ¹H and ¹³C spectra. Such correlations are vital for distinguishing between potential isomers and confirming the 3-fluoro-4-(methylthio) substitution pattern on the phenol ring. Computational methods, like Density Functional Theory (DFT), are also used to predict spectra, and the comparison between calculated and experimental data serves as a powerful validation of the proposed structure. nih.govacs.org
Application of Chemometric Approaches in Structural Data Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis of phenolic compounds, chemometrics offers powerful tools for data processing and interpretation. nih.govspectroscopyonline.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to large spectroscopic datasets (e.g., from IR or Raman spectroscopy) from multiple samples. wallonie.benih.gov
These approaches are particularly useful for:
Discrimination and Classification: Differentiating between various classes of phenolic compounds (e.g., hydroxybenzoic vs. hydroxycinnamic acids) based on subtle differences in their spectra. wallonie.be
Quantitative Analysis: Building calibration models to predict the concentration of phenolic compounds in complex mixtures, which is a common requirement in food chemistry and materials science. nih.govresearchgate.net
Data Preprocessing: Methods like spectral smoothing and normalization are used to reduce noise and correct for baseline variations, improving the quality of the data before analysis. wallonie.be
For a compound like this compound, chemometric analysis of its spectroscopic data, when compared with a library of other substituted phenols, could rapidly identify it and highlight its unique spectral features.
Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Methylthio Phenol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
No dedicated studies were found that performed quantum chemical calculations specifically for 3-Fluoro-4-(methylthio)phenol. Such calculations are crucial for understanding the fundamental electronic nature and geometry of a molecule. researchgate.net
Density Functional Theory (DFT) Applications to Molecular Geometry and Conformational Analysis
While Density Functional Theory (DFT) is a common method for optimizing molecular geometry and analyzing conformational stability in substituted phenols and other aromatic systems acs.orgresearchgate.net, no specific DFT studies on this compound are present in the search results. This type of analysis would typically determine bond lengths, bond angles, and dihedral angles, as well as identify the most stable conformers by comparing their relative energies. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard approach to predict a molecule's reactivity. mdpi.comresearchgate.net The HOMO energy level indicates the ability to donate an electron, while the LUMO energy level relates to the ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO provides insight into the molecule's chemical stability. researchgate.net However, no FMO analysis specific to this compound could be located.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Insights
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich areas), while blue regions show positive potential (electron-poor areas). researchgate.netresearchgate.net This analysis helps in understanding intermolecular interactions. nih.gov There are no published MEP mapping studies for this compound.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including transition states and intermediates. rushim.rudokumen.pub Such studies provide mechanistic insights that can be difficult to obtain through experimental means alone. No computational studies on the reaction mechanisms involving this compound were found.
In Silico Predictions of Chemical Behavior and Intermolecular Interactions
In silico methods are used to predict a wide range of chemical and physical properties, as well as how a molecule might interact with other molecules, such as biological targets. cranfield.ac.ukresearchgate.net These predictions are instrumental in fields like drug discovery and materials science. uni-halle.de Specific in silico predictions for the chemical behavior or intermolecular interactions of this compound are not available in the provided search results.
Influence of Solvent Effects and Environmental Factors on Theoretical Models
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.netresearchgate.net Theoretical models can incorporate solvent effects, often using approaches like the Polarizable Continuum Model (PCM), to provide more accurate predictions that reflect real-world conditions. nih.govacs.org Research on the influence of solvents on the theoretical models of this compound has not been published.
Chemical Reactivity and Derivatization Strategies for 3 Fluoro 4 Methylthio Phenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Moiety
The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-Fluoro-4-(methylthio)phenol ring is governed by the combined electronic effects of its three substituents: the hydroxyl (-OH), fluoro (-F), and methylthio (-SCH3) groups. wikipedia.orgwikipedia.org Each substituent exerts both inductive and resonance effects, which either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. wikipedia.orgwikipedia.org
The directing effects of the individual substituents can be summarized as follows:
Hydroxyl (-OH) group: This is a strongly activating group. It donates electron density to the ring via a powerful resonance effect (+M), which far outweighs its electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org It is a potent ortho, para-director. masterorganicchemistry.com
Methylthio (-SCH3) group: This group is also activating and an ortho, para-director. Like the hydroxyl group, it donates electron density through resonance via its lone pairs on the sulfur atom.
When multiple substituents are present, the most powerfully activating group typically controls the position of substitution. libretexts.org In this compound, the hydroxyl group is the strongest activator. Therefore, electrophilic attack is predominantly directed to the positions ortho and para to it. The para position (C4) is already occupied by the methylthio group. The available ortho positions are C2 and C6. The C2 position is sterically hindered by the adjacent fluorine atom at C3. Consequently, electrophilic substitution is most likely to occur at the C6 position. Reactions such as nitration or halogenation would be expected to yield the 6-substituted product, although the high activation from the phenol (B47542) may necessitate mild reaction conditions to prevent over-reaction or oxidation. solubilityofthings.com
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
|---|---|---|---|---|
| -OH | -I (Withdrawing) | +M (Donating) | Strongly Activating | ortho, para |
| -SCH3 | -I (Withdrawing) | +M (Donating) | Activating | ortho, para |
| -F | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para |
Nucleophilic Substitution Reactions Involving Fluorine and Sulfur-Containing Groups
Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the fluorine atom or the methylthio group (or its derivatives). The feasibility of these reactions depends on the electronic nature of the aromatic ring and the nature of the leaving group.
For the fluorine atom at C3, SNAr reactions are possible but face challenges. Typically, SNAr proceeds efficiently when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. rsc.org The subject molecule, however, contains two electron-donating groups (-OH and -SCH3), which disfavor the reaction. Despite this, aryl fluorides can be more reactive than other aryl halides in SNAr. This is because the rate-determining step is often the initial attack of the nucleophile, and the high electronegativity of fluorine creates a significant partial positive charge on the carbon atom it is attached to, making it more susceptible to attack. wyzant.com Recent research has focused on SNAr reactions of unactivated aryl fluorides, employing strong bases or specialized catalytic systems to facilitate the substitution. rsc.orgacs.orgnih.gov Therefore, displacing the fluorine on this compound with nucleophiles like alkoxides, amines, or thiolates would likely require such advanced or harsh conditions. beilstein-journals.org
The methylthio group itself is a poor leaving group. However, it can be converted into a better leaving group. Oxidation of the thioether to a sulfone (-SO2CH3) transforms it into a strong electron-withdrawing group and a viable leaving group for nucleophilic substitution. google.com
Synthetic Transformations of the Phenol Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for derivatization due to its acidity and nucleophilicity upon deprotonation. fiveable.me Common transformations include etherification and esterification, which are useful for protecting the phenol or for introducing new functional moieties. solubilityofthings.comnih.gov
Deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) generates a highly nucleophilic phenoxide ion. fiveable.mechemrxiv.org This intermediate can then react with various electrophiles.
Etherification: The Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a standard method to form aryl ethers.
Esterification: Acylation of the phenol can be achieved using acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding phenyl esters. fiveable.me
Conversion to Triflates: The hydroxyl group can be converted into an excellent leaving group, such as a triflate (-OTf), by reacting the phenol with triflic anhydride. This transformation is crucial for engaging the molecule in cross-coupling reactions. mdpi.com
Table 2: Selected Synthetic Transformations of the Phenolic -OH Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Etherification | Base (e.g., K2CO3, NaH) + Alkyl Halide (R-X) | Ether (-OR) |
| Esterification | Base (e.g., Pyridine) + Acyl Chloride (RCOCl) | Ester (-OCOR) |
| Triflate Formation | Base (e.g., Pyridine) + Triflic Anhydride (Tf2O) | Triflate (-OTf) |
Oxidative and Reductive Manipulations of the Methylthio Group
The sulfur atom of the methylthio group is readily oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing one. smolecule.com
The selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Common reagents include hydrogen peroxide (H2O2), which can be used with a catalyst like scandium triflate (Sc(OTf)3) for enhanced chemoselectivity, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. organic-chemistry.orgnih.govreddit.com Using an excess of the oxidizing agent typically leads to the formation of the corresponding sulfone (-SO2CH3). acs.org
Conversely, the sulfoxide can be reduced back to the thioether. A variety of reducing systems are available for this transformation. organic-chemistry.orgtandfonline.com For instance, systems like sodium borohydride/iodine or triflic anhydride/potassium iodide can effectively deoxygenate sulfoxides. organic-chemistry.org The reduction of alkyl aryl sulfoxides can also be accomplished using iodide ions in an acidic medium. acs.orgacs.org
Table 3: Oxidative and Reductive Reactions of the Methylthio Group
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Thioether to Sulfoxide | H2O2/Sc(OTf)3 or 1 eq. m-CPBA | Sulfoxide (-SOCH3) |
| Thioether to Sulfone | Excess H2O2 or m-CPBA | Sulfone (-SO2CH3) |
| Sulfoxide to Thioether | Triflic anhydride/KI or NaBH4/I2 | Thioether (-SCH3) |
Coupling Reactions and Advanced Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations. Phenols are considered greener alternatives to aryl halides for cross-coupling reactions, though their C-O bonds are strong and require activation. nih.govacs.org
A common strategy is to convert the phenolic hydroxyl group into a more reactive leaving group, such as a triflate, nonaflate, or tosylate. mdpi.com The resulting aryl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction couples the aryl triflate with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orgrsc.org This would be a key strategy for synthesizing biphenyl (B1667301) derivatives from this compound.
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling the activated phenol with an amine. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the aryl triflate and a terminal alkyne.
Alternatively, the aromatic ring itself can be functionalized to contain a group suitable for coupling, such as a boronic acid, which can then participate in Suzuki-Miyaura reactions with various aryl halides. fujifilm.comkanto.co.jp
Chemo- and Regioselective Derivatization Approaches for Targeted Modifications
The presence of multiple distinct functional groups on this compound makes chemo- and regioselectivity critical considerations in its derivatization.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others.
Targeting the -OH group: The acidity of the phenolic proton allows for its selective deprotonation and subsequent reaction (e.g., O-alkylation or O-acylation) under basic conditions that would not affect the thioether or fluoro groups. fiveable.me
Targeting the -SCH3 group: The sulfur atom can be chemoselectively oxidized to a sulfoxide using mild, specific conditions, such as H2O2 with a Sc(OTf)3 catalyst, which minimizes over-oxidation and avoids reaction at the phenol. organic-chemistry.orgnih.gov
Targeting the -F group: Nucleophilic substitution of the fluorine atom is challenging due to the electron-rich nature of the ring but could potentially be achieved using specialized catalysts or very strong nucleophiles under forcing conditions, which may also affect the other functional groups. rsc.orgacs.org
Regioselectivity concerns the position of substitution on the aromatic ring.
As discussed in section 5.1, electrophilic aromatic substitution is overwhelmingly directed to the C6 position, which is ortho to the powerfully activating hydroxyl group and sterically most accessible. masterorganicchemistry.comchemrxiv.org Achieving substitution at other positions, such as C2 or C5, would be difficult. Accessing the meta position (C5) would require non-classical strategies that circumvent the standard rules of electrophilic substitution, an area of ongoing research. researchgate.netnih.gov
By carefully choosing reagents, catalysts, and reaction conditions, it is possible to selectively modify this compound at a desired position, making it a versatile building block for more complex molecules.
Role in Advanced Organic Synthesis and Compound Libraries
Strategic Utility as a Fluorinated Phenolic Synthon in Complex Molecule Assembly
3-Fluoro-4-(methylthio)phenol is a valuable fluorinated phenolic synthon in the field of organic synthesis. Its structure, featuring a reactive phenol (B47542) group alongside a fluorine atom and a methylthio group, allows for its strategic incorporation into complex molecules. The fluorine atom can significantly alter the physicochemical properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the methylthio group offers another point for chemical modification, further enhancing its versatility as a building block.
The synthesis of this compound itself can be achieved from 3-fluoro-4-(methylthio)aniline (B1291483) through a diazotization reaction followed by hydrolysis. chemicalbook.com This process involves treating the aniline (B41778) derivative with sodium nitrite (B80452) in the presence of an acid to form a diazonium salt, which is then hydrolyzed to the corresponding phenol. chemicalbook.com This synthetic route provides access to the key synthon for its subsequent use in more complex molecular assemblies.
Application in the Construction of Diverse Organic Molecular Architectures
The unique substitution pattern of this compound makes it a useful starting material for constructing a variety of organic molecular architectures. Its phenolic hydroxyl group can readily participate in etherification and esterification reactions, while the aromatic ring can undergo electrophilic substitution reactions. The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, or it can be cleaved to reveal a thiol, providing additional handles for diversification.
One notable application is in the synthesis of fluorinated β-lactam derivatives. mdpi.comnih.gov β-lactams are a class of compounds with significant biological activity, most famously as antibiotics. By incorporating the 3-fluoro-4-(methylthio)phenyl moiety, chemists can create novel β-lactam analogues with potentially enhanced or altered pharmacological profiles. mdpi.comnih.gov For instance, 3-fluoro-β-lactams have been utilized as intermediates in the preparation of fluorinated β-amino acids, which are core components of more complex molecules like fluoro analogues of taxol. mdpi.com
Precursor in the Synthesis of Substituted Aromatic and Heterocyclic Systems for Chemical Research
This compound serves as a precursor for a wide range of substituted aromatic and heterocyclic systems, which are of great interest in medicinal chemistry and materials science. researchgate.netresearchgate.net The strategic placement of the fluoro, methylthio, and hydroxyl groups allows for regioselective transformations, enabling the synthesis of specifically substituted derivatives.
For example, the phenolic hydroxyl group can direct electrophilic aromatic substitution to the positions ortho and para to it. Furthermore, the compound can be used in cross-coupling reactions to form more complex biaryl structures. Its utility extends to the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals. researchgate.netresearchgate.net The ability to introduce a fluorinated phenolic fragment is particularly valuable, as fluorine substitution is a common strategy for optimizing the properties of drug candidates. researchgate.net
Contribution to the Development of Diverse Chemical Scaffolds and Compound Libraries
The versatility of this compound makes it an important building block for the development of diverse chemical scaffolds and compound libraries. researchgate.net Compound libraries are large collections of distinct chemical compounds used in high-throughput screening to identify new drug leads. By using this compound as a starting material, chemists can generate a wide array of derivatives with varying substituents and structural motifs.
Integration into Modular Synthesis Approaches for Functional Libraries
Modular synthesis is a strategy that involves the assembly of complex molecules from simpler, pre-functionalized building blocks or modules. This compound is well-suited for integration into such modular approaches for generating functional libraries of compounds. Its distinct functional groups—the phenol, the fluorine atom, and the methylthio group—can be considered as separate modules that can be independently modified or coupled with other molecular fragments.
This modularity allows for the rapid and efficient generation of a large number of analogues. For example, the phenolic hydroxyl group can be coupled to a diverse set of carboxylic acids or alkyl halides, while the methylthio group can be oxidized to different oxidation states. This approach, often referred to as "click chemistry," enables the parallel synthesis of many compounds, which is essential for building large and diverse chemical libraries for drug discovery and other applications.
Future Perspectives and Emerging Research Avenues
Innovations in Green Chemistry Approaches for Sustainable Synthesis
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods. numberanalytics.com The synthesis of complex molecules like 3-Fluoro-4-(methylthio)phenol is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, the use of less hazardous substances, and energy efficiency. numberanalytics.comrsc.org
Future synthetic strategies are expected to move away from traditional methods that may involve harsh conditions or toxic reagents. nih.gov For instance, the synthesis of substituted phenols is seeing a shift toward cleaner alternatives like the ipso-hydroxylation of arylboronic acids using oxidants such as aqueous hydrogen peroxide. nih.govrsc.orgorganic-chemistry.org Similarly, sustainable methods for creating carbon-sulfur bonds, such as molybdenum-catalyzed selective oxidation of thiols, are being developed. rsc.org
Innovations in organofluorine chemistry are also critical. The field is progressively adopting greener fluorination reagents and exploring photochemical and electrochemical methods to replace hazardous agents and improve reaction selectivity under mild conditions. numberanalytics.comcas.cn The long-term sustainability of fluorine chemistry also depends on addressing challenges related to the sourcing of fluorine from raw materials like fluorspar (CaF₂). rsc.org
A comparison of traditional versus potential green chemistry approaches for a multi-step synthesis highlights the direction of future research.
| Synthetic Step | Traditional Approach | Potential Green Chemistry Innovation | Green Advantage |
|---|---|---|---|
| Fluorination | Balz-Schiemann reaction (uses diazonium salts, thermal conditions) | Electrochemical or photochemical fluorination numberanalytics.com | Milder conditions, avoids hazardous intermediates |
| Thiolation | Reaction with methanethiol (B179389) (toxic gas) or its salts | Catalytic C-H thiomethylation or use of safer thio-precursors | Improved atom economy, avoids toxic reagents |
| Hydroxylation | Nucleophilic aromatic substitution on activated aryl halides (harsh conditions) nih.gov | Oxidative hydroxylation of arylboronic acids using H₂O₂ nih.govrsc.org | Use of water as a solvent, metal-free options organic-chemistry.org |
| Solvent/Catalyst | Use of volatile organic compounds (VOCs), stoichiometric reagents | Aqueous media, recyclable catalysts, solvent-free reactions | Reduced environmental impact and waste nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. beilstein-journals.orgrsc.org For a molecule like this compound, integrating its synthesis into a flow platform could streamline production and allow for the safe handling of potentially hazardous reagents or intermediates. researchgate.netacs.org
Continuous-flow systems enable the telescoping of multiple reaction steps, where the output from one reactor is fed directly into the next, minimizing manual handling and purification steps. beilstein-journals.org For example, a hypothetical automated synthesis could involve sequential flow reactors for fluorination, thiomethylation, and hydroxylation. This approach has been successfully applied to the synthesis of various substituted phenols and thioethers. acs.orgresearchgate.net A continuous flow process for palladium-catalyzed C-H trifluoromethylthiolation, for instance, reduced reaction times by a factor of 100 to 200 compared to batch processing. researchgate.net
The benefits of this integration are summarized below.
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with exotherms and hazardous reagents at scale | Small reaction volumes enhance heat dissipation and safety researchgate.net |
| Efficiency | Longer reaction times, workup between steps | Rapid optimization, reduced reaction times, potential for telescoping reactions beilstein-journals.orgacs.org |
| Scalability | Scaling up can be complex and non-linear | Scalable by running the system for longer periods ("scaling out") |
| Purity | May require multiple purification steps | Often yields purer products, minimizing downstream processing acs.org |
Exploration of Novel Reactivities and Unprecedented Transformation Pathways
The unique combination of a phenol (B47542), a fluorine atom, and a methylthio group on a single aromatic ring presents opportunities for exploring novel chemical transformations. The electronic interplay between the electron-donating hydroxyl and methylthio groups and the electron-withdrawing fluorine atom can be exploited to achieve regioselective reactions.
Future research could focus on several areas:
Selective C-H Functionalization : The methyl group of the thioether is a potential site for functionalization. Recent studies have shown that the α-C(sp³)–H bonds of thioanisoles can be functionalized via triplet ketone catalysis or titanium dioxide photocatalysis to form new C-C bonds. acs.orgwiley.com Investigating these reactions on the this compound scaffold could lead to a new class of complex derivatives.
Oxidation State Modulation : The sulfur atom can exist in different oxidation states (sulfide, sulfoxide (B87167), sulfone). The oxidation of thioanisole (B89551) derivatives has been studied mechanistically, and selective oxidation could be used to fine-tune the electronic properties of the molecule. rsc.orgnih.gov Electrochemical methods also provide a green route to N-cyanosulfilimines from thioethers. nih.gov
Fluorine as a Synthetic Handle : While the C-F bond is typically strong, it can participate in reactions. For example, fluorine-thiol displacement reactions have been developed as a biorthogonal chemical tagging platform, suggesting the potential for selective displacement of the fluorine atom under specific conditions to introduce other functionalities. temple.edu
Catalytic Cross-Coupling : The phenol group can be converted to a triflate, allowing it to participate in various palladium-catalyzed cross-coupling reactions, further diversifying the molecular structure.
| Functional Group | Potential Reaction Type | Description | Reference |
|---|---|---|---|
| Methylthio (-SMe) | α-C(sp³)–H Functionalization | Direct formation of a C-C bond on the methyl group via a radical pathway. | acs.orgwiley.com |
| Methylthio (-SMe) | Selective Oxidation | Conversion to sulfoxide or sulfone to modulate electronic properties. | rsc.orgnih.gov |
| Fluoro (-F) | Nucleophilic Aromatic Substitution | Displacement of fluorine by a suitable nucleophile under specific conditions. | temple.edu |
| Phenol (-OH) | O-Functionalization/Cross-Coupling | Conversion to a triflate followed by metal-catalyzed reactions. | acs.org |
Computational Design and Predictive Modeling for Next-Generation Analogues
Computational chemistry offers powerful tools for accelerating the design and discovery of new molecules. acs.org By using in silico methods, researchers can predict the physicochemical and biological properties of hypothetical analogues of this compound without synthesizing them, saving time and resources. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate structural features of phenol derivatives with specific activities or properties. nih.goviosrjournals.org By training machine learning algorithms on datasets of known compounds, these models can predict the properties of new, unsynthesized analogues. researchgate.netjst.go.jp
Molecular Docking and Dynamics : For applications in medicinal chemistry, molecular docking can predict how analogues of this compound might bind to a biological target. researchgate.netwiley.com Molecular dynamics simulations can then be used to assess the stability of these interactions over time.
Density Functional Theory (DFT) : DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of designed analogues. This can help rationalize observed reactivities and guide the design of molecules with specific electronic characteristics.
These computational approaches enable the creation of virtual libraries of next-generation analogues, which can be screened in silico to prioritize the most promising candidates for synthesis and experimental testing.
| Computational Tool | Application for Analogue Design | Predicted Properties |
|---|---|---|
| QSAR/Machine Learning | Screening virtual libraries of analogues for desired activities. | Toxicity, biological activity, physicochemical properties. nih.govnih.gov |
| Molecular Docking | Predicting binding modes and affinities to specific protein targets. | Binding energy, protein-ligand interactions. wiley.com |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of ligand-protein complexes. | Conformational stability, binding free energy. researchgate.net |
| Density Functional Theory (DFT) | Calculating electronic properties and predicting reactivity. | Electron density, orbital energies, reaction barriers. |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Fluoro-4-(methylthio)phenol with high purity?
Methodological Answer: The synthesis typically involves functionalization of a phenol precursor. A two-step approach is common:
- Step 1: Fluorination of 4-(methylthio)phenol using electrophilic fluorinating agents (e.g., Selectfluor®) in a polar solvent (e.g., acetonitrile) under controlled pH (~6–7) to avoid over-fluorination .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product. Yield optimization requires monitoring reaction temperature (40–60°C) and reaction time (4–6 hours) .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
Q. What are the key solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL). Use ethanol or acetone for stock solutions.
- Stability: Susceptible to oxidation of the methylthio group. Store under inert gas (N₂/Ar) at -20°C in amber vials. Regular TLC or HPLC monitoring (C18 column, methanol/water mobile phase) is advised to detect sulfoxide/sulfone byproducts .
Advanced Research Questions
Q. How do the electronic effects of fluorine and methylthio substituents influence the acidity and reactivity of this compound?
Methodological Answer:
- Acidity Measurement:
Use potentiometric titration in aqueous ethanol. The electron-withdrawing fluorine decreases pKa (~8.5–9.0 vs. phenol’s ~9.9), while the methylthio group (electron-donating via sulfur’s lone pairs) partially offsets this effect. Compare with analogues like 4-fluorophenol (pKa ~9.8) to isolate substituent impacts . - Reactivity Studies:
Investigate nucleophilic aromatic substitution (e.g., with amines) under varying conditions. The meta-fluorine directs electrophiles to the ortho/para positions, while the methylthio group may sterically hinder reactivity .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer:
- Cross-Validation: Compare experimental data (e.g., IR, Raman) with computational models (DFT calculations using Gaussian/B3LYP/6-311++G(d,p)). For example, discrepancies in FT-IR S=O stretches (if oxidized) can be modeled to distinguish between sulfoxide (1050–1100 cm⁻¹) and sulfone (1300–1350 cm⁻¹) .
- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous NMR signals (e.g., overlapping aromatic peaks) .
Q. How can this compound serve as a precursor in designing bioactive molecules?
Methodological Answer:
- Suzuki Coupling: The boronic acid derivative (CAS 221030-80-4) enables cross-coupling with aryl halides to generate biaryl scaffolds for kinase inhibitors. Optimize Pd catalysis (e.g., Pd(PPh₃)₄) in a degassed THF/water system .
- Thioether Modification: Oxidize the methylthio group to sulfone (using mCPBA) for enhanced hydrogen-bonding capacity in receptor-ligand studies. Monitor conversion via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
